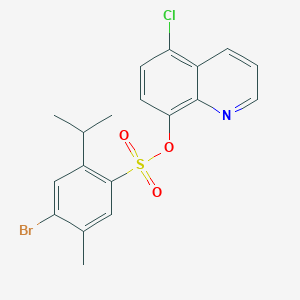

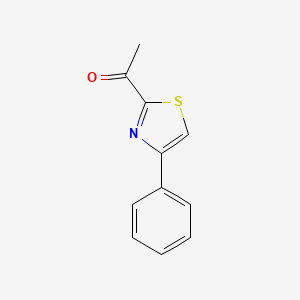

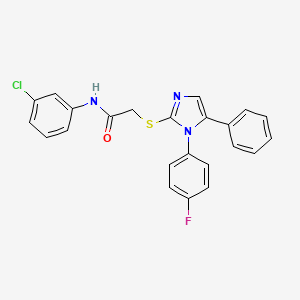

![molecular formula C22H21N3O2S B3008648 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893990-14-2](/img/structure/B3008648.png)

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a chemical entity that has been synthesized and studied for its potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential biological activities, such as antitumor effects and cardiac electrophysiological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps starting from commercially available raw materials. For instance, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound with potential antitumor effects, includes key steps such as ring-closing reactions, reduction reactions, and acylation reactions. This synthesis was achieved in more than 30% overall yields and the product's structure was confirmed by various spectroscopic methods . Similarly, the synthesis of N-substituted imidazolylbenzamides for cardiac electrophysiological activity involves the use of the 1H-imidazol-1-yl moiety, indicating a methodological approach that could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and HR-ESI-MS. These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound, ensuring that the synthesized material matches the expected chemical structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are crucial for achieving the desired biological activity. For example, the condensation of 2-aminothiophenol with benzimidazole chalcone using acetic acid as a catalyst in refluxing methanol is reported for the synthesis of benzo[b][1,4]thiazepines, which are structurally related to the compound of interest . Dehydrogenation reactions are also employed to yield the final products, which are then characterized to confirm their structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of functional groups such as the imidazolyl moiety and the butoxy group can influence properties like solubility, melting point, and reactivity. The exact properties of this compound would need to be determined experimentally, but insights can be drawn from related compounds. For instance, the electrophysiological activity of N-substituted imidazolylbenzamides suggests that the imidazolyl group plays a significant role in the biological activity of these molecules .

Wissenschaftliche Forschungsanwendungen

Antitumor and Bioactivity Properties

- Antitumor Effect : N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound closely related to the queried chemical, shows potential as an antitumor agent with excellent bioactivities. This was synthesized from basic raw materials and exhibited a high yield, confirmed by various spectral analyses (H. Bin, 2015).

Antimicrobial Activities

- Antimicrobial Properties : Compounds with structures similar to the queried chemical, involving the imidazo[2,1-b]thiazole moiety, have been synthesized and shown to possess promising antimicrobial activities. These activities were significant against various bacterial and fungal strains, suggesting the potential use of these compounds in combating microbial infections (S. Shankerrao, Y. Bodke, S. Santoshkumar, 2017).

Anticancer Evaluation

- Cancer Cell Line Inhibition : A study synthesized and evaluated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, sometimes surpassing the reference drug etoposide (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Anthelmintic and Anti-inflammatory Activities

- Anthelmintic and Anti-Inflammatory Effects : Imidazo[2,1-b]thiazole derivatives have been shown to display significant anthelmintic and anti-inflammatory activities. These compounds were synthesized and tested, demonstrating better activities, suggesting their potential application in related therapeutic areas (Nitinkumar S. Shetty, I. M. Khazi, C. Ahn, 2010).

Synthesis and Antimicrobial Activity of Derivatives

- Enhanced Antimicrobial Effect : Research into derivatives of the imidazo[2,1-b]thiazole, similar to the queried chemical, has shown that some synthesized molecules are more potent than reference drugs against pathogenic strains. These compounds exhibited enhanced antibacterial activity, especially against Gram-positive strains (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, O. Oniga, 2017).

Zukünftige Richtungen

Thiazoles have been found in many potent biologically active compounds . Therefore, the design and development of novel molecules related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an exciting

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps . These steps involve amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Thiazole derivatives, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The synthesis of related compounds has been reported to occur under relatively mild conditions , which could potentially influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit growth inhibitory effects on a broad range of human cancer cell lines .

Action Environment

The synthesis of related compounds has been reported to occur under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIAUESLAUGOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3008565.png)

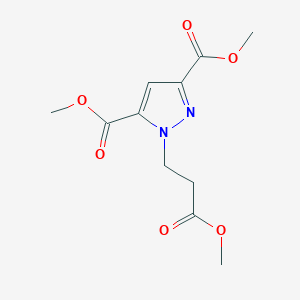

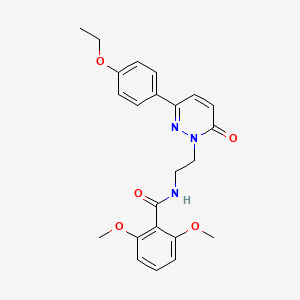

![1-ethyl-5-methyl-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008569.png)

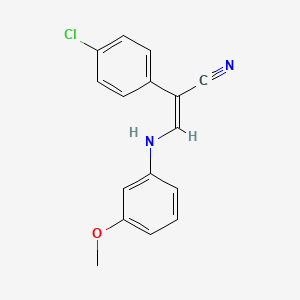

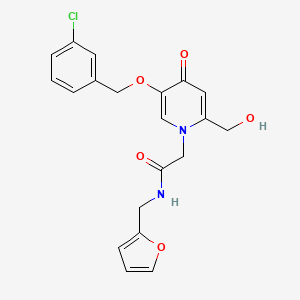

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide](/img/structure/B3008571.png)

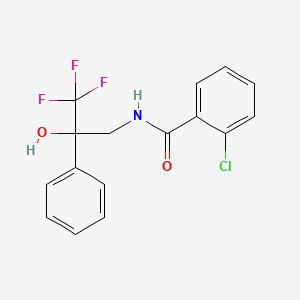

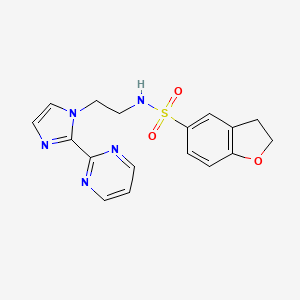

![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008579.png)

![ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3008582.png)